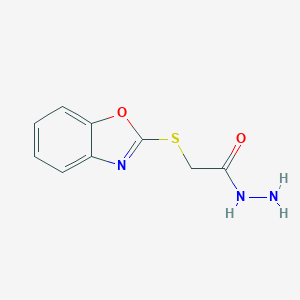

2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide

Description

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEBGZZNJLKPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353716 | |

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113546-63-7 | |

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2-Chloroacetylthio Benzoxazole

The synthesis begins with 2-mercaptobenzoxazole (2-MBO), which undergoes chloroacetylation using 2-chloroacetyl chloride. In a typical procedure, 2-MBO is dissolved in acetone and stirred with potassium carbonate (K₂CO₃) as a base. Ethyl chloroacetate is added dropwise, and the mixture is refluxed for 4–5 hours. The product, 2-chloroacetylthio benzoxazole, precipitates upon pouring the reaction mass into ice-cold water. This intermediate is filtered, washed, and recrystallized from ethanol, yielding a high-purity product (95%) with a melting point of 198–199°C.

Hydrazinolysis to Form Acetohydrazide

The chloroacetyl intermediate is treated with hydrazine hydrate in methanol. The mixture is stirred for 3 hours at room temperature, resulting in the substitution of the chloride group with a hydrazide moiety. The final product, 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide, is isolated by filtration, washed with petroleum ether, and dried. Characterization via ¹H NMR confirms the structure: δ 7.34–7.72 (aromatic protons), 4.34 (S–CH₂), 4.08 (NH₂), and 9.41 ppm (NH).

Synthesis via Ethyl Ester Intermediate

Preparation of Ethyl [(Benzoxazol-2-yl)sulfanyl]acetate

In this method, 2-mercaptobenzoxazole reacts with ethyl chloroacetate in acetone under reflux conditions. Potassium carbonate facilitates the nucleophilic substitution, forming ethyl [(1,3-benzoxazol-2-yl)sulfanyl]acetate. The reaction is monitored by TLC, and the product is isolated in 95% yield after recrystallization from ethanol.

Hydrazine Substitution

The ethyl ester intermediate is treated with hydrazine hydrate in methanol. Stirring for 3 hours at room temperature leads to hydrazinolysis, yielding the acetohydrazide derivative. Mass spectrometry (MS) data (m/z = 257.96) and ¹³C NMR (δ 173 ppm for the carbonyl group) confirm the product’s structure.

Solvent-Free Reductive Amination Approach

A solvent-free method involves reductive amination of 2-mercaptobenzoxazole derivatives. While this approach is exemplified for 5-methyl-substituted analogs, it is adaptable to the parent compound. The reaction employs a catalytic amount of acetic acid under thermal conditions, avoiding organic solvents. The product is obtained in moderate to high yields (70–90%) and characterized by FT-IR (C=O stretch at 1,692 cm⁻¹) and elemental analysis.

Comparative Analysis of Synthesis Methods

Advantages and Limitations:

-

The chloroacetylation method offers high yields but requires toxic reagents like 2-chloroacetyl chloride.

-

The ethyl ester route is scalable but involves multiple purification steps.

-

The solvent-free approach is eco-friendly but may require optimization for unsubstituted derivatives.

Characterization and Analytical Data

Spectroscopic Data

Elemental Analysis

Reported values for C, H, N, and S align with theoretical calculations (e.g., C: 44.19%, H: 3.52%, N: 16.14%, S: 12.34%).

Applications in Drug Development

The acetohydrazide scaffold serves as a precursor for Schiff bases and heterocyclic derivatives with demonstrated antimicrobial and antitumor activities. For instance, condensation with aromatic aldehydes yields compounds showing IC₅₀ values of <10 µM against E. coli and B. subtilis .

Chemical Reactions Analysis

Types of Reactions

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to modify the hydrazide moiety.

Substitution: The benzoxazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified hydrazide derivatives.

Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Applications

Catalysis and Organic Synthesis

- The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions. Its ability to stabilize transition states makes it valuable in various organic synthesis processes.

- It serves as an intermediate in the synthesis of more complex organic molecules, allowing for the development of novel compounds with specific properties.

Biological Applications

Antimicrobial Properties

- Research indicates that derivatives of this compound exhibit antimicrobial activity , making them potential candidates for developing new antimicrobial agents. Studies have shown that certain synthesized derivatives demonstrate significant efficacy against various bacterial strains .

Enzyme Inhibition

- The compound has potential applications in enzyme inhibition studies , where it may inhibit specific enzymes involved in disease processes, thus contributing to therapeutic strategies.

Anticancer Activity

- The compound's structural characteristics suggest possible anticancer properties . Molecular docking studies have been performed to evaluate its binding affinities with cancer-related receptors, indicating promising results for further pharmacological exploration .

Medical Applications

Drug Development

- Ongoing research is focused on exploring the pharmacological properties of 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide, particularly its anti-inflammatory and anticancer activities . These properties are being studied to assess their potential in drug formulation and therapeutic applications .

Industrial Applications

Material Science

- The compound is utilized in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Antimicrobial Activity

A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial potency against Gram-positive bacteria using the agar well diffusion method. Several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In a study focusing on anticancer activities, synthesized derivatives were subjected to molecular docking against receptor PDB: 2A91. Results indicated that some derivatives showed over 70% cell viability against cancer cell lines, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide involves its interaction with molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with DNA: Binding to DNA and affecting its replication or transcription.

Modulating Signaling Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzothiazole Derivatives

Replacing the benzoxazole oxygen with sulfur yields benzothiazole-based analogues, such as 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(E)-(3-methoxyphenyl)methylene]acetohydrazide (C₁₇H₁₅N₃O₂S₂, MW 357.45) and 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(2-bromobenzylidene)acetohydrazide (CAS 361164-67-2) .

Biological Activity:

- Anticonvulsant Activity : Benzothiazole derivatives (e.g., compound 28 in Kumar et al. ) showed efficacy in the 6 Hz psychomotor seizure test, outperforming benzoxazole analogues in some cases.

- Anticancer Activity : Acylhydrazone derivatives of benzothiazole demonstrated cytotoxicity against C6 glioma and MCF-7 cell lines (IC₅₀ values: 12–45 μM) .

| Parameter | Benzoxazole Derivative | Benzothiazole Derivative |

|---|---|---|

| Heteroatom | O, N | S, N |

| LogP (Predicted) | ~2.1 | ~2.8 |

| Anticonvulsant Efficacy | Moderate | High (6 Hz test) |

Benzimidazole-Based Analogues

Benzimidazole derivatives, such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, replace the benzoxazole ring with a benzimidazole core (two nitrogen atoms) . This modification increases basicity and hydrogen-bonding capacity, enhancing interactions with biological targets like GABA receptors.

Key Findings:

- Anticonvulsant Activity : Compounds 25g and 25j (benzimidazole derivatives) exhibited superior activity to phenytoin and ethosuximide in seizure models .

- Antimicrobial Activity : Hybrids with triazole moieties (e.g., compound 7 and 13 ) showed MIC values of 15–30 μg/mL against S. aureus and E. coli .

Substituent Effects on Bioactivity

The acetohydrazide moiety’s substitution pattern significantly impacts activity:

- Arylidene Substituents : Methoxy or hydroxy groups (e.g., N′-(3-methoxybenzylidene) ) improve anticonvulsant activity by enhancing receptor binding.

- Halogenated Derivatives : Bromo-substituted analogues (e.g., 2-bromophenyl ) showed moderate kinase inhibition (IC₅₀ > 50 μM) , while dichlorophenyl-oxadiazoles exhibited potent α-glucosidase inhibition (IC₅₀ = 3.23 μM) .

Activity Comparison Table:

Biological Activity

Di(ethylene glycol) 2-ethylhexyl ether acrylate (DEG2EHA) is a chemical compound with the molecular formula C₁₅H₂₈O₄ and a molecular weight of 272.38 g/mol. It is primarily recognized for its applications in polymer chemistry, particularly as a monomer in the synthesis of polymers and resins. The compound is characterized by its acrylate functional group, which allows it to undergo free radical polymerization, leading to the formation of cross-linked structures that are crucial in various industrial applications.

DEG2EHA is synthesized through esterification reactions between diethylene glycol and 2-ethylhexanol. This reaction can be performed under various conditions to optimize yield and purity. The compound exists as a clear to pale yellow liquid, soluble in organic solvents but poorly soluble in water, which affects its biological interactions.

The biological activity of DEG2EHA primarily stems from its ability to undergo polymerization, forming durable and flexible polymers. This property is exploited in various applications, including:

- Coatings : DEG2EHA-based polymers provide excellent adhesion and flexibility.

- Adhesives : Its cross-linking ability enhances the mechanical properties of adhesive formulations.

- Biomedical Applications : DEG2EHA is explored for use in drug delivery systems due to its ability to form amphiphilic copolymers, which can encapsulate hydrophobic drugs and enhance their solubility.

Toxicological Profile

Research indicates that DEG2EHA may exhibit irritant properties upon exposure. The European Union Risk Assessment Report classifies it as potentially irritating to the skin and respiratory system, suggesting that safety precautions should be taken when handling this compound. Studies have shown that it can cause sensitization through skin contact, underscoring the importance of understanding its biological interactions.

Case Studies and Research Findings

- Polymer Applications : A study highlighted the use of DEG2EHA in creating thermoresponsive polymers for biomedical applications. These polymers demonstrated significant changes in solubility with temperature variations, making them suitable for drug delivery systems where controlled release is essential.

- Environmental Impact : Research has assessed the environmental persistence of compounds similar to DEG2EHA, indicating that while it may not be classified as dangerous to the environment, its degradation products could have long-term effects .

- Health Hazards : A comprehensive review reported on various chemicals including DEG2EHA, noting associations with respiratory irritation and skin sensitization. This emphasizes the need for further studies to elucidate the full range of biological effects .

Comparative Analysis

To better understand DEG2EHA's unique properties, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Di(ethylene glycol) methyl ether acrylate | C₁₃H₂₆O₄ | Lower molecular weight; less flexible |

| Ethylene glycol diacrylate | C₁₂H₁₈O₄ | Higher reactivity; used as a cross-linking agent |

| Butyl acrylate | C₇H₁₄O₂ | More volatile; primarily used for coatings |

DEG2EHA’s unique structure allows it to combine hydrophobicity with polymerizable functionality, making it especially valuable for applications requiring both flexibility and durability.

Q & A

Q. What are the challenges in correlating in vitro antimicrobial data with in vivo efficacy for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.